Vitamin K2

Content Navigation

Substituting MK-4 with other vitamin K homologs compromises experimental outcomes due to distinct pharmacokinetics. SMolecule supplies high-purity Vitamin K2 (MK-4) that ensures reproducible results in bone metabolism and vascular calcification research. • Superior cellular uptake vs. phylloquinone - ideal for MG-63, HepG2 models. • Short serum half-life suitable for pulsatile dosing studies. • Precisely characterized for γ-carboxylase-dependent applications. • Global logistics with rapid delivery, stock assured.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

INSOL IN WATER; SOL IN FAT SOLVENTS

SOL IN OILS

SOL IN FATS

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

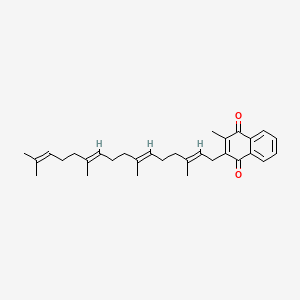

Vitamin K2, in the form of Menaquinone-4 (MK-4, CAS: 863-61-6), is a fat-soluble vitamin distinguished by its 2-methyl-1,4-naphthoquinone ring and a side chain containing four isoprene units.[1][2] This specific structure dictates its biological role, which includes serving as a cofactor for enzymes involved in blood coagulation and bone metabolism.[2][3] Unlike Vitamin K1 (phylloquinone), which is primarily plant-derived, or long-chain menaquinones like MK-7, which are often produced by bacterial fermentation, MK-4 is found in some animal products and is also synthesized in vivo in animal tissues from other vitamin K forms.[4][5] Its distinct pharmacokinetic profile and tissue distribution are critical factors for procurement decisions in research, nutraceutical, and pharmaceutical applications.

Research Fit

References

- [1] Sato, Y., et al. 'Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women.' Nutrition Journal, vol. 11, no. 1, 2012, p. 93.

- [2] Halder, M., et al. 'Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease.' International Journal of Molecular Sciences, vol. 20, no. 4, 2019, p. 896.

- [5] Understanding the Different Forms of Vitamin K2: MK-4 vs. MK-7. NutriOriginal. Accessed April 24, 2026.

Substituting Vitamin K2 MK-4 with other homologs like Vitamin K1 or Menaquinone-7 (MK-7) is a critical error in procurement for specific applications due to profound differences in pharmacokinetics and tissue-specific activity. MK-4 exhibits a significantly shorter circulatory half-life compared to the long-chain MK-7, which can remain in the blood for several days.[6][7] This rapid clearance of MK-4 necessitates different dosing and formulation strategies.[6] Furthermore, while Vitamin K1 is primarily directed to the liver to regulate coagulation factors, MK-4 and other K2 forms show more effective distribution to extrahepatic tissues like bone and vasculature.[8][9] Therefore, selecting the wrong homolog can lead to failed experimental outcomes or ineffective formulations, making precise procurement of the specified form, MK-4 (CAS 863-61-6), essential for reproducible results.

Substitution Risk

Serum half-life differs (~1–2 h for MK-4 vs. ~72 h for MK-7); exposure kinetics may shift study outcomes.

MK-4 is the terminal form in brain, testis, and kidney; MK-7 tissue accumulation pattern may not transfer.

Reported human-study context for MK-4 differs from MK-7; class-specific regulatory review required.

References

- [1] Sato, Y., et al. 'Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women.' Nutrition Journal, vol. 11, no. 1, 2012, p. 93.

- [2] MK4 & MK7 – The Two Forms of Vitamin K2 & The Differences. The AlgaeCal Blog. Accessed April 24, 2026.

- [3] Vitamin K1 or Vitamin K2? What's the difference. Natural Doctor. Accessed April 24, 2026.

- [4] Differences Between Vitamin K1 and K2: Clinical Use and Supplementation. Dr.Oracle. Accessed April 24, 2026.

- [5] Vitamin K1 vs Vitamin K2 Differences: Key Benefits & More. WhyNotNatural. Accessed April 24, 2026.

Superior Cellular Absorption and Metabolism Compared to Vitamin K1

In human cultured cell lines (HepG2 and MG-63), Menaquinone-4 (MK-4) demonstrated significantly more rapid and extensive absorption compared to Vitamin K1 (phylloquinone).[10] Using 18O-labeled compounds, studies showed that MK-4 was 'rapidly and remarkably well absorbed' into cells and subsequently metabolized, in stark contrast to the comparatively lower uptake observed for phylloquinone under identical conditions.[10] This highlights a fundamental difference in how target cells handle these two vitamin K forms.

| Evidence Dimension | Cellular Uptake and Metabolism |

| Target Compound Data | Rapid and remarkably high absorption into cells |

| Comparator Or Baseline | Vitamin K1 (Phylloquinone): Lower comparative absorption |

| Quantified Difference | Qualitatively described as a 'significant difference' in amounts taken up into cells, with MK-4 being 'remarkably' better absorbed. |

| Conditions | In vitro study using 18O-labeled MK-4 and Phylloquinone on human HepG2 and MG-63 cell lines over 6 hours. |

For in vitro research, using MK-4 provides more efficient delivery to target cells, ensuring that observed effects are not limited by poor cellular absorption, a potential variable when using Vitamin K1.

Reported dose-response endpoint context; MK-4 dosing curve characterized in fracture patients

Cross-study comparison; MK-7 data from review

Distinct Pharmacokinetic Profile: Rapid Clearance Compared to Long-Chain Menaquinones

Human pharmacokinetic studies reveal a critical handling difference between MK-4 and MK-7. Following a single 420 µg oral dose, MK-4 was not detectable in serum at any time point, indicating very rapid absorption and clearance.[11][12][13] In contrast, the same dose of MK-7 was well absorbed, reaching a maximal serum level at 6 hours and remaining detectable for up to 48 hours.[11][12][13] This short serum half-life for MK-4 is a defining characteristic compared to the extended persistence of MK-7.[6]

| Evidence Dimension | Serum Detectability & Half-Life |

| Target Compound Data | Not detectable in serum after a 420 µg single dose; very short half-life (estimated 6-8 hours).[6][11] |

| Comparator Or Baseline | Menaquinone-7 (MK-7): Reached peak serum level at 6 hours and was detectable up to 48 hours after a 420 µg dose.[11][12] |

| Quantified Difference | MK-4 was undetectable while MK-7 was readily quantifiable for 48 hours, indicating a multi-fold difference in circulatory presence. |

| Conditions | Human clinical study with healthy female subjects receiving a single oral dose (420 µg) of either MK-4 or MK-7 with a standardized breakfast. |

This rapid clearance makes MK-4 suitable for applications requiring pulsatile dosing or where bioaccumulation is undesirable, a key processability and formulation parameter that differentiates it from the sustained-presence profile of MK-7.

Dietary MK-4 is less efficient for extrahepatic accumulation; endogenous conversion primary source

Rat model; tissue HPLC

Lower Efficacy in Blood Coagulation Factor Synthesis Compared to Vitamin K1

In a preclinical model of vitamin K deficiency, the efficacy of Menaquinone-4 (MK-4) in normalizing blood coagulation was quantitatively lower than that of Vitamin K1 (phylloquinone).[10] Following oral administration to vitamin K-deficient rats, the efficacy of K1 was determined to be at least two-fold higher than that of MK-4 in restoring Thrombotest values, a measure of the extrinsic coagulation pathway.[10] This finding was consistent with results from subcutaneous administration, suggesting the difference is in post-absorptive activity rather than just uptake.

| Evidence Dimension | Efficacy in Coagulation Factor Synthesis |

| Target Compound Data | Lower efficacy in normalizing Thrombotest values. |

| Comparator Or Baseline | Vitamin K1 (Phylloquinone): At least 2-fold higher efficacy. |

| Quantified Difference | ≥100% higher efficacy for Vitamin K1 vs. MK-4. |

| Conditions | In vivo study in vitamin K-deficient rats, measuring Thrombotest normalization after oral and subcutaneous administration. |

This demonstrates that MK-4 is not a direct substitute for K1 in applications focused on hepatic coagulation factor synthesis. Procuring MK-4 is appropriate for studying its extrahepatic roles, where its unique tissue distribution is advantageous, rather than for coagulation research where K1 is the more potent agent.

Serum exposure context differs; MK-4 not detectable in serum

Healthy women; single-dose study

Testis-specific functional association context

Rat model; RT-PCR

Supports MK-4 as terminal tissue form endpoint

Rat study; HPLC analysis

High-purity supply chain context

2024 CN patent applications

In Vitro Studies Requiring High Cellular Availability

For cell-based assays, particularly with cell lines like HepG2 (hepatocellular carcinoma) or MG-63 (osteosarcoma), MK-4 is the appropriate choice due to its demonstrated rapid and superior cellular uptake compared to Vitamin K1.[10] This ensures that the compound efficiently reaches its intracellular targets, providing a more accurate model for studying its metabolic and signaling functions without the confounding variable of poor membrane transport.

Pharmacokinetic Studies Investigating Rapid-Clearance Compounds

MK-4 serves as an excellent model compound for research focused on vitamins or drugs with short biological half-lives. Its rapid clearance from serum, in stark contrast to the long-chain MK-7, makes it a suitable candidate for studies designing pulsatile dosing regimens or investigating the physiological effects of transient, high-concentration exposure in peripheral tissues.[11][12]

Research into Extrahepatic (Non-Liver) Vitamin K Functions

Given that Vitamin K1 is more potently directed towards liver-based coagulation factor synthesis, MK-4 is the preferred homolog for investigating the specific roles of vitamin K in extrahepatic tissues.[6] This includes research into bone metabolism, where MK-4 is found in tissues and may have roles distinct from coagulation, and cardiovascular health research focusing on vascular calcification.

Application Fit Matrix

References

- [1] Nakagawa, K., et al. 'Comparative uptake, metabolism, and utilization of menaquinone-4 and phylloquinone in human cultured cell lines.' The Journal of nutritional biochemistry, vol. 18, no. 4, 2007, pp. 263-9.

- [2] Sato, Y., et al. 'Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women.' Nutrition Journal, vol. 11, no. 1, 2012, p. 93.

- [3] Halder, M., et al. 'Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease.' International Journal of Molecular Sciences, vol. 20, no. 4, 2019, p. 896.

- [4] Ronden, J. E., et al. 'The relative effects of phylloquinone and menaquinone-4 on the blood coagulation factor synthesis in vitamin K-deficient rats.' Biochimica et Biophysica Acta (BBA) - General Subjects, vol. 1379, no. 1, 1998, pp. 16-22.

Color/Form

Crystals

LIGHT-YELLOW SOLIDS OR OILS

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Therapeutic Uses

Vitamin K is used to treat anticoagulant-induced prothrombin deficiency caused by warfarin, hyporprothrombinemia secondary to antibiotic therapy and hypoprothrombinemia secondary to vitamin C deficiency from various causes, including malabsorption syndromes. /Vitamin K/

Because hemorrhagic disease of the newborn can be effectively prevented by administrating vitamin K, infants born in the US and Canada routinely receive 0.5-1 mg pf phylloquinone intramuscularly or 2.0 mg orally within 6 hours of birth. This practice is supported by both US and Canadian pediatric societies. /Phylloquinone/

The current recommendations of the American Academy of Pediatrics advise that "vitamin K (phylloquinone) should be given to all newborns as a single, intramuscular dose of 0.5-1 mg" and if this advice is followed, the disease /Vitamin K deficiency bleeding/ is effectively prevented. /Vitamin K/

In Japan, vitamin K, usually in the form of vitamin K2, is used for the management of osteoporosis. The fermented soybean product natto is rich in menaquinone-7 or vitamin K2. The bacteria that is used in the preparation of natto, Bacillus natto, is also used in Japan as a dietary supplement source of vitamin K2.

/Experimental Therapy/ The objective was to study the effect of 45 ug menaquinone-7 (MK-7; one of the vitamin K2 species) on the circulating levels of undercarboxylated osteocalcin (ucOC) and carboxylated osteocalcin (cOC) in healthy prepubertal children. ... The ... study is a double-blind randomized placebo-controlled trial examining the effect of 8 weeks MK-7 supplementation on the carboxylation of osteocalcin in healthy children (n 55). Serum levels of ucOC, cOC and MK-7 were measured at baseline and after 8 weeks, together with bone markers and coagulation parameters. The UCR was used as an indicator of vitamin K status. In the MK-7-supplemented group (n =28), the circulating concentration of inactive ucOC reduced and the UCR improved whereas the concentration of MK-7 increased. Within the placebo group, ucOC, cOC, UCR and MK-7 did not significantly change over time. In both groups, bone markers and coagulation parameters remained constant over time. These findings demonstrate that in healthy, prepubertal children, modest supplementation with MK-7 increases circulating concentrations of MK-7 and increases osteocalcin carboxylation.

The pharmacological action of vitamin K in the treatment of hypoprothrombinemia is related to the normal physiological function of the vitamin. Vitamin K is an essential cofactor for the gamma-carboxylase enzymes whihc catalyze the posttranslational gamma-carboxylation of glutamic acid residues in inactive hepatic precursors of coagulation factors II, VII, IX and X. Gamma-carboxylation converts these inactive precursors into active coagulation factors which are secreted by hepatocytes into the blood. Supplemental vitamin K has no hemostatic activity in those who are not vitamin K-deficient. /Vitamin K/

/Experimental Therapy/ ... The aim of this randomized, double blind, prospective longitudinal study was to investigate the effect of a dietary supplement with vitamin K2 (180 ug menaquinone-7) on bone mass, the first year after lung and heart transplantation. METHODS: After preoperative baseline investigation of bone mass and bone-related biochemistry, 35 lung and 59 heart recipients were postoperatively randomized to vitamin K2 or placebo and reinvestigated the following year. RESULTS: In all recipients, 1 year after solid organ transplantation, the difference between vitamin K2 and placebo for the lumbar spine (L2-L4) bone mineral density (BMD) was 0.028 (SE 0.014) g/sq cm, P=0.055 and for L2 to L4 bone mineral content was 1.33 (SE 1.91) g/sq cm (P=0.5). In lung recipients separately, the difference for bone mineral content was 3.39 g (SE 1.65), P=0.048 and in heart recipients 0.45 (SE 0.02) g, P=0.9 after controlling for baseline measures. In a forward stepwise linear regression analysis fitted to model differences in the L2 to L4 BMD, controlled for possible confounding variables (including use of bisphosphonate), and the only significant predictors were organ (B=-0.065 g/sq cm, P<0.001) and vitamin K2 (B=0.034 g/sq cm, P=0.019). Insufficient vitamin D status was common, and the parathyroid hormone was highest in the K2 group indicating a higher need for vitamin D. CONCLUSIONS: One year of vitamin K2 supplement suggest a favorable effect on lumbar spine BMD with different response in lung and heart recipients. Vitamin D status should receive more attention.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Certain naphthoquinones, in particular the synthetic vitamin K menadione, have been found to have antitumor activity in vitro and in vivo. Vitamin K2 has been found to induce the in vitro differentiation of myeloid leukemic cell lines. The mechanism of the possible anticarcinogenic activity of vitamin K is not well understood. Menadione is an oxidative stress inducer and its possible anticarcinogenic activity may, in part, be explained by induction of apoptotic cell death. One study suggested that the induction of apoptosis by menadione is mediated by the Fas/Fas ligand system. Another study reported that menadione induces cell cycle arrest and cell death by inhibiting Cda 25 phosphatase.

Vitamin K is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body. These proteins include the vitamin K-dependent coagulation factors II (prothrombin), VII (proconvertin), IX (Christmas factor), X (Stuart factor), protein C, protein S, protein Zv and a growth-arrest-specific factor (Gas6). In contrast to the other vitamin K-dependent proteins in the blood coagulation cascade, protein C and protein X serve anticoagulant roles. The two vitamin K-dependent proteins found in bone are osteocalcin, also known as bone G1a (gamma-carboxyglutamate) protein or BGP, and the matrix G1a protein or MGP. Gamma-carboxylation is catalyzed by the vitamin K-dependent gamma-carboxylases. /Vitamin K/

The primary gene product of the vitamin K-dependent proteins contains a very homologous domain between the amino terminus of the mature protein and the signal sequence that targets the polypeptide for the secretory pathway. This "propeptide" region appears to be both a "docking" or "recognition " site for the enzyme and a modulator of the activity of the enzyme by decreasing the apparent Km of the Glu site substrate. ... A key finding essential to a complete understanding of the detailed mechanism of action of this enzyme has been the identification of an intermediate chemical form of vitamin K, which could be sufficiently basic to abstract the gamma-hydrogen of the glutamyl residue. It has been proposed that the initial attack of O(2) at the naphthoquinone carbonyl carbon adjacent to the methyl group results in the formation of a dioxetane ring, which generates an alkoxide intermediate. /Vitamin K/

... Tthe vitamin K2 analog menaquinone-7 (MK-7) induces expression of the osteoblast-specific genes osteocalcin, osteoprotegerin, receptor activator of NFkappaB, and its ligand. Since MK-7 may also regulate osteoblast cell function, ... the expression of osteoblast genes regulated by MK-7 administration /was examined/. Differences between gene expression in control and MK-7-administered MC3T3E1 cells were analyzed using the suppression subtractive hybridization method. After 24 hr of MK-7 administration, genes upregulated by MK-7 included tenascin C and BMP2. Genes downregulated by MK-7 administration included biglycan and butyrophilin. Real-time PCR showed a marked increase in tenascin C. When the protein level was examined using Western blot analysis, tenascin C was higher in MK-7-administered cells than in control cells. These results indicated that MK-7 affected the cellular function of osteoblastic MC3T3E1 cells. Considering BMP2 mRNA expression was higher in MK-7-administered cells than in control cells, the effect of MK-7 administration on the signal transduction system was examined. Western blot analysis showed that cells administered MK-7 displayed a higher phosphorylated Smad1 level than control cells. Because MC3T3E1 cells have a nuclear binding receptor for MK-7, this result might indicate an indirect effect of MK-7 through BMP2 production.

... The direct effects of MK-7, a vitamin K(2) analogue, were assessed in osteoblasts. Osteoblastic MC3T3E1 cells were cultured with or without MK-7 for 10 days and the number of cells was calculated. The cell count was not different between MK-7 treated cells and control cells for 1, 2, and 4 days. However, it was significantly suppressed in MK-7 treated cells at 10 days, suggesting that MK-7 suppressed cell proliferation. Real-time PCR analysis showed that mRNAs of osteocalcin (OC), osteoprotegerin (OPG), and the receptor activator of the NFkappaB ligand (RANKL) were induced after MK-7 administration to the culture medium. RANK mRNA expression was also enhanced by MK-7 administration. Immunocytochemical analysis showed that MK-7 increased the protein levels of OC and RANKL. RANK protein was also enhanced, but this induction was suppressed by anti-RANK antibody administration. This suppression was recovered when anti-RANK antibody and MK-7 were administered. These observations suggest that MK-7 may directly affect MC3T3E1 cells and stimulate osteoblastic differentiation, not proliferation.

The observations that warfarin increased tissue epoxide levels led to an understanding that its inhibition of vitamin K action was indirect through an inhibition of the 2.3-epoxide reductase. Blocking of this enzyme prevents the reduction of the epoxide to the quinone form of the vitamin and eventually to the carboxylase substrate, vitamin KH2. ... Three forms of vitamin K (the quinine, the hydronaphthoquinone, and the 2,3-epoxide) can feed into the liver vitamin K cycle. In normal liver, the ratio of vitamin K-2,3-epoxide to the less oxidized forms of the vitamin is about 1:10 but can increase to a majority of epoxide in an anticoagulated animal. In addition to the epoxide reductase, the quinone and hydronaphthoquinone forms of the vitamin can also be interconverted by a number of NAD(P)H-linked reductases, including one that appears to be a microsomal-bound form of ... liver DT-diaphorase activity. /Vitamin K/

In normal animals and /humans/, ... the menaquinones are virtually devoid of pharmacodynamic activity. In animals and /humans/ deficient in vitamin K, the pharmacological action of vitamin K is identical to its normal physiological function ... to promote the hepatic biosynthesis of prothrombin (factor II), proconvertin (factor VII), plasma thromboplastin component (PTC, Christmas factor, factor IX), and the Stuart factor (factor X). ... Vitamin K functions as an essential cofactor for a microsomal enzyme system that inactivates these precursors by the conversion of multiple residues of glutamic acid near the amino terminus of each precursor to gamma-carboxyglutamic acid residues in the completed protein. The formation of ... gamma-carboxyglutamic acid allows protein to bind to Ca(2+) and in turn to a phospholipid surface, both which are necessary in ... the events that lead to clot formation. /Menaquinones/

Other CAS

863-61-6

11032-49-8

2124-57-4

Wikipedia

Drug Warnings

It has been suggested that vitamin K may have roles in osteoporosis and vascular health. However, this is difficult to establish on the basis of the studies performed thus far. /Vitamin K/

Pregnant women and nursing mothers should avoid supplemental intakes of vitamin K greater than RDA amounts (65 ug daily) unless higher amounts are prescribed by their physicians. /Vitamin K/

Individuals on chronic warfarin therapy may require dietary counseling on how to maintain steady vitamin K intake levels. Because habitual vitamin K intake may modulate warfarin dosage in patients using this anticoagulant, these individuals should maintain their normal dietary and supplementation patterns once an effective dose of warfarin has been established. /Vitamin K/

For more Drug Warnings (Complete) data for Vitamin K2 (6 total), please visit the HSDB record page.

Methods of Manufacturing

Isolation from putrefied fish meal: McKee et al, J Biol Chem 131, 327 (1939); From cultures of Bacillus brevis: Tishler, Sampson, Proc Soc Exp Biol Med, 136 (1948). Structure and synthesis: Isler et al, Helv Chim Acta 41, 786 (1958). /Menaquinones/

General Manufacturing Information

The compound, 2-methyl-3-farnesyl-geranylgeranyl-1,4-naphthaquinone, first isolated from putrefied fish meal, is one of a series of vitamin K compounds with unsaturated side chains called multiprenylmenaquinones, which are produced by a limited number of anaerobic bacteria and are present in large quantities in the lower bowel. This particular menaquinone has 7 isoprenoid units in the side chain and was once called vitamin K2. That term is currently used to describe any of the vitamers with an unsaturated side chain, and this compound is more correctly identified as menaquinone-7 (MK-7). The predominant menaquinones found in the gut are MK-7 through MK-9, but smaller amounts of others are also present.

Nomenclature is based on the number of isoprene residues comprising the side chain. /Menaquinones/

Vitamin K is a generic term for a group of substances which contain the 2-methyl-1,4-naphthoquinone ring structure and which possess hemostatic activity. ... Vitamin K1 or phylloquinone is the principal dietary source of vitamin K and its predominant circulating form. ... Vitamin K1 is a fat-soluble substance. Vitamin K2, which is also fat soluble, is the collective term for a number of substances known as menaquinones. The dietary contribution of vitamin K2 is much less than that of vitamin K1. The amount of vitamin K contributed to the body by the intestinal microflora remains unclear. Vitamin K3 or menadione is a fat-soluble synthetic compound which is used in animal feed and dog and cat food. It is metabolized to vitamin K2.

For more General Manufacturing Information (Complete) data for Vitamin K2 (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

A sensitive and highly selective high-performance liquid chromatography (HPLC) method was developed for the determination of vitamin K homologues including phylloquinone (PK), menaquinone-4 (MK-4) and menaquinone-7 (MK-7) in human plasma using post-column peroxyoxalate chemiluminescence (PO-CL) detection following on-line ultraviolet (UV) irradiation...

Interactions

Broad specturm antibiotics may sterilize the bowel and decrease the vitamin K contribution to the body by the intestinal microflora. /Vitamin K/

Cephalosporins containing side chains of N-methylthiotetrazole (cefmenoxime, cefoperazone, cefotetan, cefamandole, latamoxef) or methylthiadiazole (cefazolin) can cause vitamin K deficiency and hypoprothombinemia. These cephalosporins are inhibitors of hepatic vitamin K epoxide reductase. /Vitamin K/

Concomitant intake of cholestyramine and vitamin K may reduce the absorption of vitamin K. /Vitamin K/

For more Interactions (Complete) data for Vitamin K2 (16 total), please visit the HSDB record page.

2: Iwamoto J, Sato Y. Menatetrenone for the treatment of osteoporosis. Expert Opin Pharmacother. 2013 Mar;14(4):449-58. doi: 10.1517/14656566.2013.763796. Epub 2013 Jan 25. Review. PubMed PMID: 23346882.

3: Suzuki K, Tsuji S, Fukushima Y, Nakase T, Hamada M, Tomita T, Yoshikawa H. Clinical results of alendronate monotherapy and combined therapy with menatetrenone (VitK₂) in postmenopausal RA patients. Mod Rheumatol. 2013 May;23(3):450-5. doi: 10.1007/s10165-012-0678-x. Epub 2012 Jun 13. PubMed PMID: 22692649.

4: Rianthavorn P, Pisutikul K, Deekajorndech T, Tepmongkol S, Suphapeetiporn K. Prevention of bone loss in children receiving long-term glucocorticoids with calcium and alfacalcidol or menatetrenone. J Pediatr Endocrinol Metab. 2012;25(3-4):307-12. PubMed PMID: 22768661.

5: Ishizuka M, Kubota K, Shimoda M, Kita J, Kato M, Park KH, Shiraki T. Effect of menatetrenone, a vitamin k2 analog, on recurrence of hepatocellular carcinoma after surgical resection: a prospective randomized controlled trial. Anticancer Res. 2012 Dec;32(12):5415-20. PubMed PMID: 23225445.

6: Baek IH, Kang W, Yun HY, Lee SS, Kwon KI. Modelling the atypical absorption of menatetrenone and the metabolism to its epoxide: effect of VKORC1 polymorphism. J Clin Pharm Ther. 2011 Jun;36(3):390-8. doi: 10.1111/j.1365-2710.2010.01183.x. Epub 2010 Aug 24. PubMed PMID: 21545618.

7: Songpatanasilp T, Chailurkit LO, Chantprasertyothin S, Ongphiphadhanakul B, Taechakraichana N. Effect of GGCX gene polymorphism on the responses of serum undercarboxylated osteocalcin and bone turnover markers after treatment with vitamin K2 (menatetrenone) among postmenopausal Thai women. J Bone Miner Metab. 2011 Sep;29(5):606-14. doi: 10.1007/s00774-011-0263-y. Epub 2011 Feb 23. PubMed PMID: 21344298.

8: Iwamoto J. Vitamin K₂ therapy for postmenopausal osteoporosis. Nutrients. 2014 May 16;6(5):1971-80. doi: 10.3390/nu6051971. Review. PubMed PMID: 24841104; PubMed Central PMCID: PMC4042573.

9: Sato Y, Honda Y, Umeno K, Hayashida N, Iwamoto J, Takeda T, Matsumoto H. The prevention of hip fracture with menatetrenone and risedronate plus calcium supplementation in elderly patients with Alzheimer disease: a randomized controlled trial. Kurume Med J. 2011;57(4):117-24. PubMed PMID: 21778673.

10: Mizuta T, Ozaki I, Eguchi Y, Yasutake T, Kawazoe S, Fujimoto K, Yamamoto K. The effect of menatetrenone, a vitamin K2 analog, on disease recurrence and survival in patients with hepatocellular carcinoma after curative treatment: a pilot study. Cancer. 2006 Feb 15;106(4):867-72. PubMed PMID: 16400650.

11: Hara K, Akiyama Y, Nakamura T, Murota S, Morita I. The inhibitory effect of vitamin K2 (menatetrenone) on bone resorption may be related to its side chain. Bone. 1995 Feb;16(2):179-84. PubMed PMID: 7756045.

12: Koshihara Y, Hoshi K, Shiraki M. Vitamin K2 (menatetrenone) inhibits prostaglandin synthesis in cultured human osteoblast-like periosteal cells by inhibiting prostaglandin H synthase activity. Biochem Pharmacol. 1993 Oct 19;46(8):1355-62. PubMed PMID: 8240383.

13: Shiraki M, Itabashi A. Short-term menatetrenone therapy increases gamma-carboxylation of osteocalcin with a moderate increase of bone turnover in postmenopausal osteoporosis: a randomized prospective study. J Bone Miner Metab. 2009;27(3):333-40. doi: 10.1007/s00774-008-0034-6. Epub 2009 Jan 27. PubMed PMID: 19172219.

14: Ueda K, Fujimoto M, Noto H, Sakaeda T, Iwakawa S. Effect of acyl chains of phosphatidylcholines on the pharmacokinetics of menatetrenone incorporated in O/W lipid emulsions prepared with phosphatidylcholines and soybean oil in rats. J Pharm Pharmacol. 2004 Jul;56(7):855-9. PubMed PMID: 15233863.

15: Ueda K, Yamazaki Y, Noto H, Teshima Y, Yamashita C, Sakaeda T, Iwakawa S. Effect of oxyethylene moieties in hydrogenated castor oil on the pharmacokinetics of menatetrenone incorporated in O/W lipid emulsions prepared with hydrogenated castor oil and soybean oil in rats. J Drug Target. 2003 Jan;11(1):37-43. PubMed PMID: 12852439.

Explore Compound Types